Product packaging for 4-(3-Methylbutyl)piperidine hydrochloride(Cat. No.:CAS No. 1384808-60-9)

4-(3-Methylbutyl)piperidine hydrochloride

Cat. No.: B2429704
CAS No.: 1384808-60-9
M. Wt: 191.74
InChI Key: UAEXFBVPVFMYGW-UHFFFAOYSA-N
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Description

General Significance of Piperidine (B6355638) Derivatives in Contemporary Organic Chemistry Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most important structural motifs in the design and synthesis of pharmaceuticals and other biologically active compounds. nih.govencyclopedia.pub This scaffold is prevalent in numerous natural products, particularly alkaloids, and is a core component in over twenty classes of pharmaceutical drugs. nih.govencyclopedia.pubijnrd.org Its significance stems from its three-dimensional structure, which allows for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules.

In contemporary organic chemistry, piperidine derivatives are extensively utilized as:

Pharmaceutical Scaffolds: They form the structural core of drugs with a wide range of therapeutic applications, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubijnrd.org

Synthetic Intermediates: The reactivity of the piperidine ring makes it a versatile building block for the construction of more complex organic molecules, including pharmaceuticals and agrochemicals. ijnrd.org

Research Chemicals: Substituted piperidines are crucial tools for exploring structure-activity relationships in drug discovery and for synthesizing novel compounds with unique properties. ijnrd.org

The ability to introduce various substituents onto the piperidine ring allows chemists to fine-tune a molecule's physicochemical properties, such as solubility and lipophilicity, as well as its pharmacokinetic and pharmacodynamic profiles. thieme-connect.comresearchgate.net This modularity is a key reason for the enduring importance of piperidine derivatives in medicinal chemistry and materials science.

Specific Context and Research Relevance of Substituted Piperidine Hydrochlorides

The hydrochloride salt form of the compound is of particular relevance in a research and pharmaceutical context. Organic amines, including piperidine derivatives, are often converted to their hydrochloride salts for several practical reasons:

Enhanced Solubility: Hydrochloride salts are typically more soluble in water and other polar protic solvents compared to their free base counterparts. consensus.appwisdomlib.orgpharmaoffer.com This improved solubility is advantageous for handling, formulation, and in biological assays.

Improved Stability: Salt formation can increase the chemical stability of the compound, making it less susceptible to degradation during storage and handling. wisdomlib.orgpharmaoffer.com

Crystallinity: Hydrochloride salts often exhibit a higher tendency to form stable, crystalline solids. europeanpharmaceuticalreview.com This is beneficial for purification through recrystallization and for characterization using techniques like X-ray crystallography.

Therefore, 4-(3-methylbutyl)piperidine (B1354451) hydrochloride is primarily valued as a research chemical and a synthetic building block. fluorochem.co.uk Its structure combines the proven piperidine scaffold with a specific alkyl substituent, and its hydrochloride form ensures greater stability and ease of use in a laboratory setting, facilitating its use in the synthesis of novel and potentially bioactive molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22ClN B2429704 4-(3-Methylbutyl)piperidine hydrochloride CAS No. 1384808-60-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-methylbutyl)piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-9(2)3-4-10-5-7-11-8-6-10;/h9-11H,3-8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEXFBVPVFMYGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1CCNCC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of 4 3 Methylbutyl Piperidine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

One-dimensional NMR provides fundamental information about the types and numbers of atoms present. For 4-(3-Methylbutyl)piperidine (B1354451) hydrochloride, the protonated nitrogen and the chair conformation of the piperidine (B6355638) ring significantly influence the chemical shifts.

¹H NMR: The ¹H NMR spectrum is used to identify the number of chemically distinct protons and their neighboring environments. In the hydrochloride salt, the piperidinium (B107235) proton (N-H) is expected to appear as a broad signal. The protons on the piperidine ring (H-2, H-3, H-4, H-5, H-6) will show complex splitting patterns due to axial and equatorial positions. The signals for the 3-methylbutyl (isopentyl) side chain will appear in the aliphatic region.

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon atoms of the piperidine ring typically resonate in the 20-50 ppm range, while the carbons of the alkyl side chain appear further upfield. The chemical shifts are influenced by the substitution pattern and protonation state.

¹⁵N NMR: ¹⁵N NMR spectroscopy is highly sensitive to the electronic environment of the nitrogen atom. For piperidine hydrochlorides, the nitrogen signal is expected to be in the typical range for aliphatic ammonium ions, significantly shifted from that of the free amine. science-and-fun.de The chemical shift provides direct evidence of the protonation state at the nitrogen center. researchgate.net

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for 4-(3-Methylbutyl)piperidine Hydrochloride Predicted values are based on spectral data of 4-methylpiperidine, isopentane, and general piperidine hydrochloride chemical shift ranges. Solvent: D₂O.

PositionAtom TypePredicted Chemical Shift (ppm)Predicted Multiplicity
1N-H7.5 - 8.5br s
2, 6 (axial)CH~2.9 - 3.1m
2, 6 (equatorial)CH~3.4 - 3.6m
3, 5 (axial)CH~1.5 - 1.7m
3, 5 (equatorial)CH~1.9 - 2.1m
4CH~1.7 - 1.9m
7CH₂~1.2 - 1.4t
8CH₂~1.4 - 1.6q
9CH~1.6 - 1.8m
10, 11CH₃~0.9 - 1.0d
2, 6¹³C~45 - 48-
3, 5¹³C~28 - 31-
4¹³C~35 - 38-
7¹³C~39 - 42-
8¹³C~27 - 30-
9¹³C~25 - 28-
10, 11¹³C~22 - 24-

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment identifies long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be used to definitively link the 3-methylbutyl group to the C-4 position of the piperidine ring. For instance, correlations would be expected between the H-7 protons on the side chain and the C-3, C-4, and C-5 carbons of the ring.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOE provides information about the spatial proximity of nuclei. In the context of the piperidine ring, NOE experiments can distinguish between axial and equatorial protons. For example, a strong NOE correlation between the axial protons at C-2, C-4, and C-6 would confirm their 1,3-diaxial relationship, which is characteristic of a chair conformation. This technique is fundamental for confirming the stereochemistry and preferred conformation of the molecule. nih.gov

The piperidine ring exists predominantly in a chair conformation to minimize steric strain. For a 4-substituted piperidine, the substituent (the 3-methylbutyl group) will preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons at the C-2 and C-6 positions. researchgate.net

The conformational preference can be confirmed using ¹H NMR data:

Coupling Constants (J-values): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. Large coupling constants (J > 7 Hz) between vicinal axial protons (¹Jₐₐ) are characteristic of a chair conformation, while smaller couplings are observed for axial-equatorial (¹Jₐₑ) and equatorial-equatorial (¹Jₑₑ) interactions. mdpi.com

Chemical Shifts: Axial protons are typically shielded (found at a lower ppm value) compared to their equatorial counterparts due to anisotropic effects. The observation of distinct signals for axial and equatorial protons at positions 2, 3, 5, and 6 provides strong evidence for a stable chair conformation that is slowly interconverting on the NMR timescale. copernicus.orgcopernicus.org

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, valuable structural information.

LC/MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.gov For a compound like this compound, reverse-phase LC would be used for separation, followed by electrospray ionization (ESI) to generate the protonated molecular ion [M+H]⁺.

Molecular Ion Peak: In ESI-MS, the compound would be detected as its protonated free base. The expected exact mass for the [M+H]⁺ ion of 4-(3-Methylbutyl)piperidine (C₁₀H₂₁N) is approximately 156.1747 m/z. High-resolution mass spectrometry can confirm the elemental composition.

Tandem Mass Spectrometry (LC/MS/MS): In MS/MS analysis, the parent ion (m/z 156) is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint of the molecule's structure. The primary fragmentation pathway for 4-alkylpiperidines involves the cleavage of the C-C bond alpha to the nitrogen atom within the ring, leading to the opening of the ring, or the loss of the alkyl substituent at the C-4 position. scielo.brresearchgate.net

Interactive Table 2: Predicted Key Mass Fragments for Protonated 4-(3-Methylbutyl)piperidine

m/z (Predicted)Proposed FragmentNeutral LossFragmentation Pathway
156.17[M+H]⁺-Molecular Ion (protonated free base)
141.15[C₉H₁₉N]⁺CH₃ (15 Da)Loss of a terminal methyl group from the side chain
98.10[C₆H₁₂N]⁺C₄H₉ (57 Da)Cleavage of the side chain at the C4-C7 bond (loss of a butyl radical from the side chain, less common)
84.08[C₅H₁₀N]⁺C₅H₁₁ (71 Da)Loss of the entire 3-methylbutyl side chain
70.08[C₄H₈N]⁺-Common fragment from piperidine ring cleavage

Vibrational Spectroscopy (Fourier-Transform Infrared, Near-Infrared) for Functional Group Identification

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds. It is used to identify the functional groups present in a sample.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.

N-H Stretching: As a secondary ammonium salt, a very broad and strong absorption band is expected in the range of 2700-3200 cm⁻¹. This is due to the stretching vibrations of the N⁺-H bond.

C-H Stretching: Sharp peaks between 2850 and 3000 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the C-H bonds in the piperidine ring and the alkyl side chain.

N-H Bending: An absorption band around 1570-1610 cm⁻¹ is characteristic of the N-H bending vibration in an ammonium salt.

C-H Bending: Bending (scissoring and rocking) vibrations for the CH₂ groups appear in the 1400-1470 cm⁻¹ region.

C-N Stretching: The C-N stretching vibration is typically found in the fingerprint region, between 1100-1250 cm⁻¹.

The spectrum would be very similar to that of piperidine hydrochloride, with the additional C-H stretching and bending modes from the 3-methylbutyl group. nih.govspectrabase.com

Near-Infrared (NIR) Spectroscopy: NIR spectroscopy involves overtones and combination bands of the fundamental vibrations found in the mid-infrared region. While providing less specific information than FTIR, NIR can be useful for process monitoring and quantitative analysis. For this compound, the first overtones of the N-H and C-H stretching vibrations would be prominent in the NIR spectrum.

Solid-State Characterization Techniques

The comprehensive analysis of the solid-state properties of this compound and its derivatives is crucial for understanding their crystalline arrangement, morphology, and elemental composition. These characteristics are fundamental to controlling the physical properties of the material and ensuring its quality and consistency in various applications. Researchers employ a suite of advanced analytical techniques to elucidate these features, with X-ray diffraction being paramount for crystal structure determination and various microscopic and spectroscopic methods being essential for morphological and elemental analysis, particularly in contexts such as nanomaterial-assisted synthesis.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray Diffraction (XRD) is an indispensable non-destructive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the angles and intensities of X-rays diffracted by the crystal lattice, XRD provides detailed information on crystal structure, phase, and preferred orientation.

While specific, publicly available crystallographic data for this compound is not found in the reviewed literature, the characterization of analogous piperidine hydrochloride salts provides a clear framework for the expected analysis. For instance, studies on other substituted piperidine derivatives consistently show that the piperidine ring adopts a stable chair conformation in its crystalline state who.intnih.gov.

In a typical XRD analysis of a piperidine hydrochloride derivative, the crystalline powder is irradiated with monochromatic X-rays. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), contains peaks that correspond to the different crystallographic planes, as described by Bragg's Law. Analysis of this pattern allows for the determination of the unit cell parameters (the dimensions a, b, and c, and angles α, β, and γ), the crystal system (e.g., monoclinic, orthorhombic), and the space group.

For example, the analysis of a complex piperidine octamolybdate salt revealed a monoclinic crystal system with the space group P21/n researchgate.net. Similarly, a study on 1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromide provided detailed unit cell dimensions and refinement data, illustrating the depth of information obtainable from single-crystal XRD analysis.

Should single crystals of this compound be grown, a similar analysis would yield precise data on its atomic coordinates, bond lengths, and bond angles. This information is critical for confirming the molecular structure and understanding intermolecular interactions, such as hydrogen bonding between the piperidinium proton, the chloride anion, and any solvent molecules present in the crystal lattice who.intnih.gov.

Below is an interactive table representing typical crystallographic data that would be obtained from a single-crystal XRD experiment on a piperidine hydrochloride derivative, based on published data for analogous compounds.

Parameter Illustrative Value Description
Crystal SystemMonoclinicThe shape of the unit cell described by vector lengths and angles.
Space GroupP21/nThe set of symmetry operations of the crystal.
a (Å)12.892(3)Unit cell dimension along the a-axis.
b (Å)9.283(2)Unit cell dimension along the b-axis.
c (Å)19.184(4)Unit cell dimension along the c-axis.
β (°)92.50(3)The angle of the unit cell between the a and c axes.
Volume (ų)2293.7(9)The volume of the unit cell.
Z2The number of formula units per unit cell.
Calculated Density (g/cm³)1.150The theoretical density of the material based on XRD data.
ConformationChairThe observed conformation of the piperidine ring.

Note: The data in this table is illustrative and based on published results for piperidine-containing salts researchgate.net; it does not represent experimentally determined values for this compound.

Microscopic and Spectroscopic Methods for Nanomaterial-Assisted Synthesis

In modern synthetic chemistry, nanomaterials are increasingly used as catalysts or scaffolds to enhance reaction efficiency and selectivity. The synthesis of piperidine derivatives can be facilitated by such nanomaterials researchgate.net. When these advanced materials are employed, a combination of microscopic and spectroscopic techniques is essential to characterize the resulting products and the nanomaterials themselves, ensuring that the desired morphology and composition have been achieved.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. In the context of nanomaterial-assisted synthesis, SEM is used to visualize the size, shape, and morphology of the catalyst particles or the synthesized material. For example, in the characterization of a magnetic nanoparticle-based catalyst used for piperidine synthesis, SEM analysis would reveal the particle size distribution and surface texture, which are critical factors for catalytic activity researchgate.net.

Transmission Electron Microscopy (TEM) offers even higher resolution than SEM, allowing for the visualization of the internal structure of nanomaterials. TEM can confirm the size, shape, and dispersion of nanoparticles, and high-resolution TEM (HRTEM) can even resolve the crystal lattice planes of the material. This level of detail is crucial for verifying the crystalline nature of a nanocatalyst and ensuring that functionalizing molecules, such as a piperidine derivative, have not disrupted its core structure researchgate.net.

Energy-Dispersive X-ray Spectroscopy (EDX) , often coupled with SEM or TEM, is a technique for elemental analysis. An electron beam excites the atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is specific to each element, allowing for the qualitative and quantitative determination of the elemental composition of the sample ijrpr.com. In the analysis of a functionalized nanomaterial, EDX would be used to confirm the presence of key elements. For a piperidine-functionalized magnetic nanoparticle catalyst, for instance, EDX analysis would be expected to detect signals for Iron (from the core), Oxygen, Carbon, and Nitrogen, confirming the successful integration of the organic piperidine moiety with the inorganic nanoparticle support researchgate.net.

The collective data from these techniques provide a comprehensive picture of the solid-state properties of the material. The research findings obtained from these analyses for a nanomaterial used in piperidine synthesis are summarized in the interactive table below.

Technique Parameter Analyzed Illustrative Finding Significance
SEM Morphology and Particle SizeRevealed nearly spherical or rod-like nanoparticles with a uniform size distribution in the range of 40-65 nm. researchgate.netConfirms the nanostructure of the catalyst and provides insight into the surface area available for reaction.
TEM Internal Structure & DispersionShowed well-dispersed, distinct core-shell structures with a dark core and a lighter shell, confirming the coating. researchgate.netVerifies the internal structure and successful functionalization of the nanoparticles without aggregation.
EDX Elemental CompositionDetected the presence of C, N, O, Si, and Fe, confirming the incorporation of the piperidine-containing silane onto the Fe₃O₄ core.Provides direct evidence of the successful chemical modification and elemental makeup of the composite material.

These advanced characterization methods are fundamental to the development and quality control of this compound and its derivatives, especially when synthesized using novel, nanomaterial-based approaches.

Computational and Theoretical Investigations of 4 3 Methylbutyl Piperidine Hydrochloride and Piperidine Systems

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for investigating the structural, electronic, and thermodynamic properties of molecular systems. In the context of 4-(3-Methylbutyl)piperidine (B1354451) hydrochloride and related piperidine (B6355638) derivatives, these computational methods provide insights that are complementary to experimental data, allowing for a detailed understanding of molecular behavior at the atomic level. These calculations are broadly categorized into ab initio, semi-empirical, and density functional theory (DFT) methods, each offering a different balance between computational cost and accuracy. They are instrumental in predicting molecular geometries, conformational energies, electronic properties, and reactivity, thereby guiding synthetic efforts and explaining observed chemical phenomena. While specific computational studies on 4-(3-Methylbutyl)piperidine hydrochloride are not extensively documented in publicly accessible literature, the principles and methodologies are well-established through extensive research on the parent piperidine ring and its various substituted derivatives.

Density Functional Theory (DFT) has become a primary method for the computational study of organic molecules, including piperidine derivatives, due to its favorable balance of accuracy and computational efficiency. nih.gov DFT calculations are employed to investigate molecular geometry, electronic stability, and chemical reactivity. researchgate.net Functionals such as Becke-3-Lee–Yang–Parr (B3LYP) are commonly paired with basis sets like 6-311G** to predict properties like heats of formation and bond dissociation energies for piperidine compounds. researchgate.net

DFT is particularly useful for optimizing molecular geometries to find the minimum energy structure. For piperidine-based compounds, this allows for the precise determination of bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. nih.gov Furthermore, DFT is applied to study reaction mechanisms involving piperidines, such as nucleophilic aromatic substitution, by elucidating reaction pathways and calculating activation energies. acs.org The insights gained from these calculations can help predict the favorability of a reaction under specific conditions. acs.org Time-dependent DFT (TD-DFT) can also be used to simulate and understand the electronic absorption spectra of these compounds. uni-muenchen.de

Semi-empirical methods are simplified versions of Hartree-Fock theory that use parameters derived from experimental data to speed up calculations. ucsb.eduuomustansiriyah.edu.iq Methods like Austin Model 1 (AM1) and Parametric Model 3 (PM3) are based on the Neglect of Diatomic Differential Overlap (NDDO) approximation and are significantly faster than DFT or ab initio methods, making them suitable for larger molecules or for preliminary conformational searches. ucsb.edumpg.denih.gov

These methods are used to calculate spatial, electronic, and energy characteristics, such as heats of formation, to establish the thermodynamic stability of piperidine derivatives. ucsb.edu The PM3 method, a reparameterization of AM1, is noted for its ability to model non-bonded interactions and is widely used for organic molecules. uomustansiriyah.edu.iqmpg.de While computationally efficient, the accuracy of semi-empirical methods is dependent on the quality of their parameterization. acs.org For instance, AM1 and PM3 have shown limitations in accurately predicting the potential energy surfaces for certain peptide conformations, indicating that their applicability must be assessed for each specific system. acs.org Despite these limitations, they remain a valuable tool for rapid screening and initial geometry optimizations before applying more rigorous computational methods. mdpi.com

The analysis of a molecule's electronic structure provides fundamental insights into its stability, reactivity, and intermolecular interactions. For piperidine systems, quantum chemical calculations are used to determine key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a larger gap suggests higher stability and lower reactivity. researchgate.net

Calculations of charge distribution and molecular electrostatic potential (MEP) maps help identify the electron-rich and electron-deficient regions of a molecule. These maps are useful for predicting sites susceptible to nucleophilic or electrophilic attack. For example, in some piperidine derivatives, the oxygen of a benzoyl radical has been identified as a primary nucleophilic reaction center. ucsb.edu Furthermore, properties like dipole moments can be calculated to predict the polarity of the molecule and its solubility in various solvents. ucsb.edu The analysis of these electronic properties is crucial for understanding how a molecule like this compound will interact with other molecules, including biological targets.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For flexible molecules like 4-(3-Methylbutyl)piperidine, identifying the most stable conformer is crucial as it often dictates the molecule's physical properties and biological activity. Computational chemistry provides essential tools for this analysis through energy minimization. nih.gov

The process typically begins with a conformational search to identify various possible low-energy structures. nih.gov Following this, the geometry of each potential conformer is fully optimized using methods like DFT to locate the precise minimum on the potential energy surface. nih.govscilit.com The relative energies of these optimized conformers are then calculated to determine their populations at a given temperature, often using the Boltzmann distribution. This allows for the identification of the global minimum energy conformer, which is the most stable and prevalent structure. nih.gov

The six-membered piperidine ring is not planar and, similar to cyclohexane, adopts several non-planar conformations to relieve ring strain. The two most significant of these are the "chair" and "boat" conformations. The chair conformation is generally the most stable form for the piperidine ring. nih.gov In this conformation, the carbon atoms at positions 1, 2, 4, and 5 lie in a plane, while C3 and C6 are positioned above and below this plane, respectively. This arrangement minimizes both angle strain and torsional strain.

The boat conformation is a higher-energy, more flexible alternative to the chair. It is characterized by C2, C3, C5, and C6 lying in a plane, with the nitrogen and C4 positioned above it, resembling a boat. This conformation suffers from torsional strain due to eclipsing hydrogen atoms at the "sides" of the boat and steric strain between the "flagpole" hydrogens at the N and C4 positions. A variation of the boat, the "twist-boat" or "skew-boat" conformation, can relieve some of this strain and is consequently lower in energy than the pure boat form, though still generally less stable than the chair. nih.gov Under certain circumstances, such as the presence of bulky substituents or specific electronic effects, boat or twist-boat forms can become more significant in the conformational equilibrium.

The chair conformation is overwhelmingly the most stable conformer for the vast majority of piperidine derivatives. nih.gov The energy difference between the chair and the twist-boat conformation, the next most stable form, is significant. For the parent piperidine, the chair form is more stable than the twist-boat by approximately 5-6 kcal/mol.

Substituents on the piperidine ring have a profound effect on the stability of different conformers. A substituent can occupy either an axial position (pointing perpendicular to the plane of the ring) or an equatorial position (pointing outwards from the perimeter of the ring). For a monosubstituted piperidine like 4-(3-Methylbutyl)piperidine, the chair conformation with the bulky 3-methylbutyl group in the equatorial position is expected to be significantly more stable than the conformation where it is in the axial position. This preference is due to the avoidance of 1,3-diaxial interactions, which are steric clashes between the axial substituent and the axial hydrogen atoms on the same side of the ring.

Computational studies on N-substituted piperidines have used DFT methods to calculate the Gibbs free energy (ΔG) to quantify the relative stability of different conformers. nih.gov The energy difference between the equatorial and axial conformers of the N-H proton in the parent piperidine has been found to be approximately 0.72 kcal/mol in the gas phase, with the equatorial conformer being more stable. For a large alkyl group at the C4 position, this energy difference in favor of the equatorial conformer would be substantially larger.

Table 1: Calculated Relative Energies of Piperidine Conformers Note: The following table presents generalized, illustrative data for the parent piperidine ring based on computational chemistry literature. Specific values for this compound would require a dedicated computational study.

ConformationSubstituent PositionRelative Energy (kcal/mol)Relative Population (Illustrative)
ChairN-H Equatorial0.0>99%
ChairN-H Axial~0.7<1%
Twist-Boat-~5.5<0.01%
Boat-~6.5<0.01%

Conformational Analysis and Energy Minimization

Influence of Substituents on Conformation

The conformational landscape of the piperidine ring is significantly influenced by the nature and position of its substituents. Like cyclohexane, piperidine predominantly adopts a chair conformation to minimize angular and torsional strain. However, the presence of the nitrogen heteroatom introduces additional complexities, including nitrogen inversion and the preference of substituents for axial or equatorial positions.

For 4-substituted piperidines, the conformational free energies are often comparable to those of analogous cyclohexanes when the substituent is non-polar, such as a methyl or phenyl group. nih.gov The bulky 3-methylbutyl (isopentyl) group at the C4 position in 4-(3-methylbutyl)piperidine is expected to have a strong preference for the equatorial position to avoid 1,3-diaxial steric interactions with the axial hydrogens on C2 and C6. Molecular mechanics calculations have shown that for polymethylated 4-piperidones, the chair conformation is dominant. semanticscholar.org

Protonation of the nitrogen atom to form a piperidinium (B107235) salt, as in this compound, further influences conformational equilibrium. For simple alkyl substituents, protonation generally does not significantly alter the conformational preference. nih.gov However, for substituents with polar or hydrogen-bonding capabilities, protonation can lead to a notable stabilization of the axial conformer due to electrostatic interactions between the substituent and the positively charged nitrogen. nih.gov In some cases, such as with 4-fluoro, 4-hydroxy, and 4-bromo substituents, the conformational preference can even be reversed upon protonation, favoring the axial form. nih.gov Computational studies reveal that factors like pseudoallylic strain, arising when the nitrogen lone pair conjugates with an adjacent π-system (e.g., in N-acyl or N-aryl piperidines), can force a 2-substituent into an axial orientation. nih.gov

Table 1: Conformational Energy Differences for 4-Substituted Piperidinium Salts This table illustrates the calculated energy differences between equatorial and axial conformers for various 4-substituted piperidinium ions, demonstrating the influence of substituent polarity. Data is generalized from findings in the literature.

Substituent (R) at C4 Dominant Conformer Approximate ΔG (Equatorial - Axial) (kcal/mol) Key Influencing Factor
Methyl Equatorial -1.7 to -1.9 Steric Hindrance
Phenyl Equatorial -2.5 to -3.0 Steric Hindrance
Fluorine Axial +0.7 to +0.8 Electrostatic Attraction (N+•••F)
Hydroxyl Axial +0.5 to +0.7 Electrostatic Attraction (N+•••O)
3-Methylbutyl Equatorial > -2.0 (Estimated) Steric Hindrance

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular interactions, particularly hydrogen bonds, play a critical role in determining the preferred conformation and stability of piperidine derivatives. In this compound, the protonated nitrogen (N⁺-H) can form hydrogen bonds. These interactions can occur with the chloride counter-ion or, in molecules with appropriate functional groups, with other internal acceptor atoms.

In the solid state, crystal packing is often stabilized by a network of intermolecular hydrogen bonds. For instance, in a substituted piperidine derivative, N-H•••Cl intermolecular hydrogen bonds were observed to stabilize the crystal structure. nih.gov Computational methods like DFT are used to analyze the characteristics of these hydrogen bonds, and tools such as Hirshfeld surface analysis can quantify the various intermolecular interactions. nih.gov The conformational behavior of hexahydropyrimidines, which are structurally related to piperidines, is also governed by a combination of steric and electronic influences, including intramolecular hydrogen bonding. westernsydney.edu.au

Transition State Calculations for Reaction Mechanisms

Transition state (TS) calculations are a cornerstone of computational chemistry for elucidating reaction mechanisms, understanding selectivity, and predicting reaction feasibility. e3s-conferences.org By locating the saddle point on the potential energy surface between reactants and products, these calculations provide crucial information about activation energies and the geometry of the transition state. ucsb.edu

For piperidine systems, TS calculations have been applied to various reactions. For example, DFT calculations were used to model the endo-cyclic α-functionalization of N-alkyl piperidines. acs.org The analysis of transition states revealed that the lowest energy pathway was consistent with the experimentally observed elimination from the endo-cyclic α-C–H bond. acs.org Similarly, in the study of diastereoselective N-quaternization of piperidines, TS calculations helped to identify the lowest energy transition states for the alkylation of dimethylpiperidines. researchgate.net

DFT calculations have also been employed to investigate the rotamers of N-Boc-2-phenyl-4-methylenepiperidine. acs.org Transition state calculations for the rotation of the Boc group and ring flipping between axial and equatorial conformers showed good agreement with experimental results from variable-temperature NMR, confirming that these processes were fast under the reaction conditions. acs.org These computational models provide a theoretical basis for experimental outcomes and are invaluable for optimizing reaction conditions and designing new synthetic routes. e3s-conferences.orgacs.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts and Coupling Constants)

Computational methods, particularly DFT, have become highly effective in predicting spectroscopic parameters, which is invaluable for structure elucidation. nih.gov The gauge-including atomic orbital (GIAO) method is a standard approach used with DFT to calculate nuclear magnetic shielding tensors, which are then converted to NMR chemical shifts. nih.govrsc.org

The comparison between computed and experimental NMR chemical shifts is a powerful strategy for conformational analysis and structural assignment of piperidine and pyrrolidine derivatives. researchgate.net A good correlation between calculated and experimental ¹H and ¹³C shifts indicates that the computationally obtained geometries are reliable. researchgate.net Various DFT functionals and basis sets are benchmarked to find the most accurate and efficient combination for predicting chemical shifts in specific classes of molecules. nih.govaps.org For complex molecules, combining DFT calculations with 3D graph neural networks has shown state-of-the-art performance in predicting ¹H and ¹³C chemical shifts. nih.gov

These predictive calculations are not only used for assigning resonances but also for distinguishing between isomers, tautomers, and different protonation states in solution. rsc.org For substituted piperidines, DFT calculations can accurately predict the chemical shifts for both carbon and hydrogen atoms in different conformations, aiding in the determination of the dominant species in equilibrium.

Table 2: Example of Predicted vs. Experimental ¹³C NMR Chemical Shifts for a Substituted Piperidine Ring This table presents a representative comparison of ¹³C NMR chemical shifts calculated via DFT (GIAO method) and those determined experimentally for a generic 2,6-disubstituted 3-methyl piperidine system, illustrating the typical accuracy of such predictions.

Carbon Atom Calculated Chemical Shift (ppm) Experimental Chemical Shift (ppm) Difference (ppm)
C-2 70.5 70.0 +0.5
C-3 43.8 43.0 +0.8
C-4 (C=N) 159.1 158.4 +0.7
C-5 32.1 31.5 +0.6
C-6 61.0 60.5 +0.5

Data derived from a study on (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine. nih.gov

Molecular Dynamics Simulations for Conformational Flexibility

While quantum mechanical calculations are excellent for studying static structures and reaction pathways, molecular dynamics (MD) simulations provide a powerful means to explore the conformational flexibility and dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of molecular motions, conformational transitions, and interactions with the surrounding environment, such as a solvent. researchgate.netmdpi.com

MD simulations have been widely applied to study piperidine and piperazine derivatives, often in the context of drug design and understanding intermolecular interactions. nih.govresearchgate.net These simulations can reveal key conformational behaviors by analyzing trajectories for metrics like root-mean-square deviation (RMSD), hydrogen bonding patterns, and solvent-accessible surface area. researchgate.net For example, MD studies on aryl formyl piperidine derivative inhibitors showed that differences in a substituent group could cause significant conformational changes in the flexible domains of a target enzyme, affecting the binding mode and inhibitory activity. mdpi.com

Chemical Reactivity and Transformation Studies of 4 3 Methylbutyl Piperidine Hydrochloride

Influence of Piperidine (B6355638) Ring on Reactivity

The reactivity of 4-(3-methylbutyl)piperidine (B1354451) is profoundly influenced by the structural and electronic properties of the piperidine ring. As a saturated heterocycle, the ring typically adopts a chair conformation to minimize steric strain. The nitrogen atom's lone pair of electrons is central to its chemical character, rendering it both a potent nucleophile and a base.

The nucleophilicity of piperidine derivatives is often enhanced compared to analogous acyclic secondary amines like diethylamine. ambeed.com This is attributed to the ring structure, which constrains the alkyl substituents (the C2 and C6 carbons), pulling them away from the nitrogen's lone pair and reducing steric hindrance for an approaching electrophile. ambeed.com The pKa of protonated piperidine is approximately 11.22, indicating it is a relatively strong base, capable of catalyzing reactions by deprotonating acidic substrates. ambeed.comwikipedia.org

The 4-(3-methylbutyl) substituent, while remote from the nitrogen atom, influences the ring's conformational preferences and can exert steric effects on reactions occurring at the ring's carbon atoms. The stability and reactivity of the molecule are dictated by these steric and electronic properties. researchgate.net For instance, the bulky isobutyl group can influence the stereochemical outcome of reactions by favoring the approach of reagents from the less hindered face of the ring.

Derivatization and Functionalization Reactions of 4-(3-Methylbutyl)piperidine Hydrochloride

The functionalization of the 4-(3-methylbutyl)piperidine scaffold is key to synthesizing new chemical entities. These reactions can be broadly divided into N-functionalization at the nitrogen atom and C-H functionalization at the carbon backbone.

N-Functionalization: The secondary amine of the piperidine ring is the most common site for derivatization.

N-Alkylation and N-Acylation: These are fundamental transformations where the nitrogen atom acts as a nucleophile. N-alkylation is typically achieved by reacting the piperidine with an alkyl halide in the presence of a base to neutralize the resulting acid. N-acylation involves reaction with acyl chlorides or anhydrides to form amides.

N-Arylation: The formation of a C-N bond with an aromatic ring, often accomplished through metal-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.

N-Sulfonylation: Reaction with sulfonyl chlorides, such as 4-toluenesulfonyl chloride, yields sulfonamides. This specific derivatization is also used for analytical purposes, enabling sensitive detection in chromatographic methods. nih.govresearchgate.net

C-H Functionalization: Direct functionalization of the carbon-hydrogen bonds of the piperidine ring represents a more advanced and efficient strategy for derivatization.

α-C-H Functionalization: The positions adjacent to the nitrogen (C2 and C6) are particularly susceptible to functionalization. These methods often proceed through the in-situ formation of an iminium ion, which is then attacked by a nucleophile. acs.org This strategy has been used for alkynylation, arylation, and alkylation. acs.orgnih.gov Photoredox catalysis has emerged as a powerful tool for α-C–H arylation of piperidine derivatives with high diastereoselectivity. nih.gov

Below is a table summarizing key derivatization reactions applicable to 4-(3-methylbutyl)piperidine.

Interactive Table 1: Derivatization Reactions of 4-(3-Methylbutyl)piperidine
Reaction Type Position of Functionalization Reagents Product Type
N-Alkylation Nitrogen Alkyl halide, Base (e.g., K₂CO₃) Tertiary Amine
N-Acylation Nitrogen Acyl chloride, Base Amide
N-Sulfonylation Nitrogen Sulfonyl chloride (e.g., Tosyl-Cl) Sulfonamide
α-C-H Arylation C2 / C6 Cyano(hetero)arene, Photoredox catalyst α-Aryl Piperidine

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of reactions involving piperidines is crucial for controlling reaction outcomes. The piperidine moiety can participate in or catalyze reactions through several distinct mechanistic pathways.

Iminium Ion Intermediates: A common mechanistic feature in the functionalization of piperidines is the formation of an iminium ion. In the context of α-C-H functionalization, an initial single-electron oxidation of the piperidine nitrogen can lead to a radical cation. Subsequent deprotonation at an adjacent carbon forms an α-amino radical, which can be further oxidized to a reactive iminium ion. This electrophilic species is then readily attacked by a wide range of nucleophiles, leading to the formation of a new bond at the α-position. acs.org

Piperidine as a Base Catalyst: Piperidine is frequently used as a base catalyst in organic synthesis, such as in the Knoevenagel condensation. Mechanistic studies of this reaction reveal a multi-step process. acs.org

Iminium Ion Formation: The reaction initiates with the nucleophilic attack of piperidine on the aldehyde (e.g., benzaldehyde), forming a carbinolamine intermediate.

Water Elimination: This intermediate eliminates a water molecule (or a hydroxide ion) to generate an electrophilic iminium ion. This step is often the rate-determining one. acs.org

Enolate Formation: The hydroxide ion formed in the previous step deprotonates the acidic methylene compound (e.g., acetylacetone), creating a nucleophilic enolate.

Nucleophilic Attack: The enolate attacks the iminium ion.

Catalyst Regeneration: The final step involves the elimination and regeneration of the piperidine catalyst to yield the final condensed product. acs.org

Metal-Catalyzed Pathways: In metal-catalyzed reactions, such as C-H amination, the mechanism involves a catalytic cycle with the metal center. For instance, a copper-catalyzed intramolecular amination to form piperidines has been proposed to proceed through a Cu(I)/Cu(II) pathway, involving intermediates where the piperidine nitrogen is coordinated to the metal center. acs.org

Regioselectivity and Stereoselectivity in Reactions

Controlling the position (regioselectivity) and spatial orientation (stereoselectivity) of new functional groups is a central challenge in the synthesis of substituted piperidines.

Regioselectivity: Regioselectivity refers to the preferential reaction at one site over another. masterorganicchemistry.com In the functionalization of the 4-(3-methylbutyl)piperidine ring, the primary points of interest are the N-H, α-C-H (C2/C6), β-C-H (C3/C5), and γ-C-H (C4) bonds. While N-H functionalization is straightforward, achieving selective C-H functionalization is more complex. Methods have been developed that provide exceptional selectivity for the α-position by generating an endocyclic iminium ion, which directs nucleophilic attack specifically to the C2 or C6 position. acs.orgresearchgate.net The choice of catalyst and directing groups is paramount in controlling this selectivity.

Stereoselectivity: Stereoselectivity describes the preferential formation of one stereoisomer over another. masterorganicchemistry.comkhanacademy.org For a pre-existing ring like 4-(3-methylbutyl)piperidine, any reaction that creates a new chiral center must be considered in terms of its stereochemical outcome (e.g., cis vs. trans diastereomers).

Substrate Control: The existing 4-(3-methylbutyl) group, which will preferentially occupy an equatorial position in the chair conformation, can direct incoming reagents to the opposite face of the ring, leading to high diastereoselectivity.

Auxiliary Control: Chiral auxiliaries attached to the piperidine nitrogen can be used to induce asymmetry. For example, N-galactosylated pyridones have been used to achieve highly stereoselective nucleophilic additions to the piperidine ring. researchgate.net

Catalyst Control: Asymmetric catalysis provides an external source of chirality. Rhodium-catalyzed additions to dihydropyridine (B1217469) precursors, for example, can generate highly enantioenriched 3-substituted piperidines. acs.org

Interestingly, some reactions may exhibit dynamic stereoselectivity. For example, a photoredox-catalyzed α-arylation was found to be initially non-selective, but the product mixture epimerized over time to favor the thermodynamically more stable syn diastereomer. nih.gov

Interactive Table 2: Selectivity in Piperidine Functionalization

Reaction Type Selectivity Type Influencing Factors Outcome
α-C-H Functionalization Regioselective Iminium ion formation pathway Exclusive functionalization at C2/C6
Nucleophilic Addition Diastereoselective Steric hindrance from 4-substituent Preferential formation of trans product
Mannich Reaction Enantioselective Chiral auxiliary or catalyst Formation of one enantiomer over the other
α-C-H Arylation Diastereoselective Catalyst, Reaction Time (Epimerization) High diastereomeric ratio (>95:5)

Role of 4 3 Methylbutyl Piperidine Hydrochloride As a Versatile Synthetic Intermediate

Building Block for Advanced Organic Synthesis

The piperidine (B6355638) moiety is one of the most prevalent N-heterocycles found in pharmaceuticals and biologically active compounds. mdpi.comnih.gov As a substituted piperidine, 4-(3-Methylbutyl)piperidine (B1354451) hydrochloride is a key building block for introducing this saturated ring system into larger molecules. The secondary amine of the piperidine ring is a nucleophilic center that can readily participate in a wide range of chemical transformations.

Key reactions involving the piperidine nitrogen include:

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce new substituents on the nitrogen atom.

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Reductive Amination: Condensation with aldehydes or ketones to form an iminium ion, which is subsequently reduced to yield a new N-substituted piperidine.

Cross-Coupling Reactions: Participation in metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds with aryl or vinyl groups.

Precursor in the Elaboration of Complex Molecular Architectures

The development of complex molecules, particularly for pharmaceutical applications, often relies on a modular approach where pre-functionalized building blocks are assembled in a convergent synthesis. researchgate.netnews-medical.netmdpi.com 4-(3-Methylbutyl)piperidine hydrochloride serves as such a precursor, providing a robust scaffold that can be elaborated into more intricate structures.

Chemists can leverage the reactivity of the piperidine nitrogen to attach the molecule to other complex fragments. For example, it can be coupled with chiral carboxylic acids to generate diastereomeric amides or linked to other heterocyclic systems to create novel hybrid molecules. The synthesis of potent and selective antagonists for receptors like the CCR5 receptor, an important target in HIV research, often involves the use of 4-substituted piperidine derivatives as core structural motifs. nih.gov The isopentyl group at the 4-position provides a non-polar side chain that can engage in hydrophobic interactions within a receptor's binding pocket, influencing the pharmacological profile of the final compound.

Intermediate in the Preparation of Substituted Guanidines and Other Derivatives

Guanidines are a class of organic compounds characterized by a central carbon atom bonded to three nitrogen atoms. This functional group is found in numerous biologically active molecules and natural products. A well-established method for the synthesis of substituted guanidines involves the reaction of an amine or its hydrochloride salt with a cyanamide derivative. google.com

In this context, this compound is an ideal starting material, serving as the amine component. The reaction typically proceeds by heating the amine hydrochloride with a substituted cyanamide in a suitable solvent, sometimes in the presence of a Lewis acid catalyst to facilitate the addition of the amine to the nitrile group of the cyanamide. google.comnih.gov This reaction provides a direct and efficient route to N,N'-disubstituted or N,N',N''-trisubstituted guanidines where one of the nitrogen atoms is part of the 4-(3-methylbutyl)piperidine ring.

Table 1: General Synthesis of Substituted Guanidines
Reactant 1Reactant 2ProductRole of 4-(3-Methylbutyl)piperidine HCl
Amine Hydrochloride (e.g., 4-(3-Methylbutyl)piperidine HCl)Substituted Cyanamide (R-N-C≡N)Substituted Guanidine HydrochlorideSource of the secondary amine nucleophile

Carbon-14 (B1195169) Labelling Studies

Isotopic labeling, particularly with carbon-14 (¹⁴C), is a critical tool in pharmaceutical research and development. acs.orgnih.gov Incorporating a ¹⁴C atom into a drug candidate allows researchers to trace its path and fate within a biological system. These studies, known as Absorption, Distribution, Metabolism, and Excretion (ADME) studies, are essential for understanding a drug's pharmacokinetics and are a key component of regulatory submissions. openmedscience.comopenmedscience.com

While specific studies labeling this compound were not identified, its structure lends itself to established radiolabeling strategies. A ¹⁴C label could be incorporated at various positions depending on the synthetic route and the desired metabolic stability of the label.

Potential strategies for the synthesis of [¹⁴C]-4-(3-Methylbutyl)piperidine could include:

Labeling the Isopentyl Side Chain: One common method would be to use a ¹⁴C-labeled precursor for the side chain, such as [¹⁴C]-isovaleric acid or a derivative, and attach it to a pre-formed piperidine ring via Grignard reaction or other C-C bond-forming reactions, followed by reduction.

Labeling the Piperidine Ring: The synthesis could start from simple ¹⁴C-labeled building blocks (e.g., [¹⁴C]-barium carbonate) to construct the heterocyclic ring itself, ensuring the label is in a metabolically stable position. nih.gov

Late-Stage Labeling: Modern techniques focus on introducing the isotope at a late stage of the synthesis to maximize efficiency and minimize handling of radioactive materials. acs.orgnih.gov For example, a precursor molecule could be prepared with a functional group that can be converted to a [¹⁴C]-methyl group.

The synthesis of a radiolabeled version of 4-(3-Methylbutyl)piperidine would enable it to be used as an intermediate to build more complex ¹⁴C-labeled drug candidates for crucial preclinical and clinical evaluations. umich.edu

Table 2: Potential Carbon-14 Labeling Strategies
Labeling PositionPotential ¹⁴C-Labeled PrecursorGeneral Method
Isopentyl Side Chain[¹⁴C]Isovaleraldehyde or [¹⁴C]Isovaleric AcidWittig reaction or Grignard addition to a 4-piperidone derivative, followed by reduction.
Piperidine Ring[¹⁴C]BaCO₃ → Simple labeled intermediatesDe novo synthesis of the piperidine ring using ¹⁴C-labeled starting materials.

Future Directions and Emerging Research Avenues for 4 3 Methylbutyl Piperidine Hydrochloride Studies

Development of Novel Synthetic Methodologies

The synthesis of 4-(3-Methylbutyl)piperidine (B1354451) hydrochloride, while achievable through established methods, stands to benefit significantly from the development of novel, more efficient, and sustainable synthetic strategies. Current approaches often rely on multi-step procedures that may involve harsh reagents and generate considerable waste. Future research is anticipated to focus on catalytic systems and green chemistry principles to streamline the synthesis.

One promising avenue is the catalytic hydrogenation of a suitably substituted pyridine (B92270) precursor, 4-(3-methylbutyl)pyridine. Advances in heterogeneous and homogeneous catalysis could lead to milder reaction conditions, higher yields, and improved stereoselectivity. nih.gov Researchers are exploring novel catalysts based on non-precious metals to reduce costs and environmental impact. nih.gov

Another area of development is the use of one-pot or tandem reactions that combine several synthetic steps into a single operation. ajchem-a.com For instance, a reductive amination cascade starting from a precursor ketone and an amine could offer a more direct route to the piperidine (B6355638) ring. nih.gov Furthermore, flow chemistry presents an opportunity for the continuous and scalable production of 4-(3-Methylbutyl)piperidine hydrochloride, offering enhanced control over reaction parameters and improved safety.

Recent innovations in biocatalytic C-H oxidation and radical cross-coupling could also revolutionize the synthesis of complex piperidines. news-medical.net These methods allow for the direct functionalization of the piperidine core, potentially reducing the number of synthetic steps required from 7-17 to just 2-5. news-medical.net

Synthetic StrategyPotential AdvantagesKey Research Focus
Catalytic HydrogenationMilder conditions, higher yields, stereoselectivityDevelopment of non-precious metal catalysts
One-Pot/Tandem ReactionsIncreased efficiency, reduced wasteDesign of novel cascade reactions
Flow ChemistryScalability, improved safety and controlOptimization of reactor design and conditions
Biocatalysis/Radical CouplingFewer steps, direct functionalizationEnzyme engineering and novel coupling partners

Advanced Spectroscopic Characterization Techniques

While standard spectroscopic techniques like 1D NMR (¹H and ¹³C) and FT-IR are routinely used for the characterization of this compound, advanced methods can provide a more in-depth understanding of its structure, conformation, and dynamics.

Two-dimensional (2D) NMR techniques are invaluable for the unambiguous assignment of proton and carbon signals, which can be complex in substituted piperidines. ipb.pt Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can definitively establish the connectivity within the molecule. ipb.pt For instance, HMBC can be used to confirm the attachment of the 3-methylbutyl group to the C4 position of the piperidine ring.

Solid-state NMR (ssNMR) spectroscopy is an emerging area that could provide valuable insights into the crystalline structure and polymorphism of this compound. This is particularly relevant for a hydrochloride salt, where intermolecular interactions in the solid state can influence its physical properties.

Advanced vibrational spectroscopy techniques, such as Raman spectroscopy, can complement FT-IR data. Raman spectroscopy is particularly sensitive to non-polar bonds and can provide information about the molecular framework and low-frequency vibrations. The combination of FT-IR and Raman spectroscopy offers a more complete vibrational profile of the molecule.

Spectroscopic TechniqueInformation GainedPotential Application for 4-(3-Methylbutyl)piperidine HCl
2D NMR (COSY, HSQC, HMBC)Unambiguous signal assignment, connectivityConfirmation of substituent position and stereochemistry
Solid-State NMR (ssNMR)Crystalline structure, polymorphismStudy of solid-state packing and intermolecular interactions
Raman SpectroscopyVibrational modes of non-polar bondsComplementary data to FT-IR, analysis of skeletal vibrations

Computational Chemistry for Predictive Modeling

Computational chemistry offers powerful tools to predict and understand the properties of this compound at a molecular level. These in silico methods can guide experimental work and provide insights that are difficult to obtain through experimentation alone.

Quantum Mechanical Calculations: Density Functional Theory (DFT) is a robust method for calculating the electronic structure, optimized geometry, and spectroscopic properties of molecules. mdpi.com For this compound, DFT calculations can be used to predict its NMR and IR spectra, which can then be compared with experimental data to confirm the structure. mdpi.com Furthermore, conformational analysis using DFT can identify the most stable chair conformations of the piperidine ring and the orientation of the 3-methylbutyl substituent.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule over time. neuroquantology.com For this compound in solution, MD simulations can be used to study its solvation, conformational flexibility, and interactions with solvent molecules. This information is crucial for understanding its behavior in different environments.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If this compound is part of a series of related molecules being investigated for a particular biological activity, QSAR modeling can be employed. nih.gov QSAR models correlate the structural or physicochemical properties of molecules with their biological activity, enabling the prediction of the activity of new compounds. nih.gov

Computational MethodPredicted PropertiesRelevance for 4-(3-Methylbutyl)piperidine HCl
Density Functional Theory (DFT)Optimized geometry, NMR/IR spectra, conformational energiesStructural confirmation, understanding of stability
Molecular Dynamics (MD)Solvation, conformational dynamics, intermolecular interactionsPrediction of behavior in solution
QSAR ModelingBiological activityGuiding the design of new, more active derivatives

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Methylbutyl)piperidine hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or reductive amination. For example, piperidine derivatives are often synthesized by reacting piperidine with alkyl halides (e.g., 3-methylbutyl chloride) under basic conditions (e.g., triethylamine) in anhydrous solvents like dichloromethane or THF. Optimization includes controlling reaction temperature (0–25°C), stoichiometric ratios (1:1.2 piperidine:alkyl halide), and inert atmospheres to minimize side reactions. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is critical for isolating high-purity products .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

Technique Parameters Reference Standards
HPLC C18 column, 0.1% TFA in H2O/MeCN (gradient), UV detection at 254 nmUSP/EP system suitability mixtures
1H/13C NMR D2O or DMSO-d6, compare peaks to piperidine core and alkyl substituentsCayman Chemical’s analytical protocols
Mass Spectrometry ESI+ mode, m/z calculated for C10H22NCl: 200.1 (M+H)+PubChem-derived fragmentation patterns

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.
  • Storage : Store at -20°C in airtight, light-resistant containers. Avoid contact with strong oxidizers or acids .
  • Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste. Avoid inhalation of dust/aerosols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of piperidine hydrochloride derivatives?

  • Methodological Answer : Discrepancies often arise from impurity levels or stereochemical variations. Strategies include:

  • Comparative LC-MS/MS : Quantify trace impurities (e.g., alkylation byproducts) using validated methods .
  • In vitro assays : Test batches in cell viability assays (e.g., HEK293 or HepG2 cells) to correlate purity with cytotoxicity. For example, batches with >98% purity (HPLC) show IC50 values >100 μM, while impure samples (<95%) exhibit higher toxicity .
  • Structural elucidation : Use X-ray crystallography or NOESY NMR to confirm stereochemistry, as incorrect configurations may alter biological activity .

Q. What strategies improve yield in large-scale synthesis of this compound while maintaining enantiomeric purity?

  • Methodological Answer :

  • Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) for enantioselective alkylation. Yields >85% and ee >99% are achievable under optimized conditions (e.g., 50°C, 24 hrs) .
  • Process intensification : Use flow chemistry with immobilized reagents to reduce side reactions. For example, packed-bed reactors with immobilized base (e.g., polymer-supported DBU) enhance reaction consistency .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Q. How can researchers address challenges in detecting low-abundance metabolites or degradation products of this compound?

  • Methodological Answer :

  • High-resolution mass spectrometry (HRMS) : Use Q-TOF or Orbitrap systems (resolution >30,000) to identify metabolites via exact mass matching (e.g., m/z 216.1124 for oxidized metabolites) .
  • Stability studies : Conduct forced degradation under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions. Monitor degradation pathways via UPLC-PDA and correlate with computational models (e.g., DFT for predicting reactive sites) .

Data Contradiction Analysis

Q. How should conflicting data on the solubility of this compound in polar vs. non-polar solvents be interpreted?

  • Methodological Answer : Solubility discrepancies may arise from polymorphic forms or hydration states.

  • Phase solubility analysis : Perform ternary phase diagrams (e.g., water/ethanol/ethyl acetate) to identify stable polymorphs .
  • DSC/TGA : Characterize thermal behavior; hydrated forms exhibit endothermic peaks near 100°C, while anhydrous forms melt at higher temperatures (~180°C) .
  • Practical note : For biological assays, use DMSO stock solutions (50 mM) followed by dilution in aqueous buffers (PBS, pH 7.4) to avoid precipitation .

Methodological Best Practices

  • Stereochemical analysis : Always confirm enantiopurity via chiral HPLC (e.g., Chiralpak AD-H column, heptane/ethanol eluent) .
  • Toxicity screening : Follow OECD guidelines for acute oral toxicity (e.g., fixed-dose procedure, limit test at 2000 mg/kg) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.